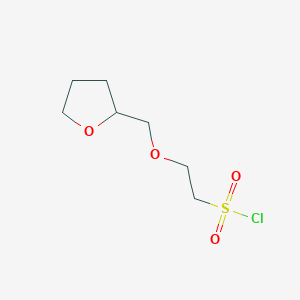

2-(Oxolan-2-ylmethoxy)ethanesulfonyl chloride

Description

2-(Oxolan-2-ylmethoxy)ethanesulfonyl chloride is a sulfonyl chloride derivative featuring a tetrahydrofuran (oxolane) ring linked via a methoxy group to an ethanesulfonyl chloride backbone. This compound’s structure combines the reactivity of the sulfonyl chloride group (-SO₂Cl) with the steric and electronic effects of the oxolane-methoxy substituent. The sulfonyl chloride group enables nucleophilic substitution reactions, making it valuable in synthesizing sulfonamides, sulfonate esters, and other functionalized molecules.

Properties

IUPAC Name |

2-(oxolan-2-ylmethoxy)ethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO4S/c8-13(9,10)5-4-11-6-7-2-1-3-12-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJKCHZCZAFLIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-2-ylmethoxy)ethanesulfonyl chloride typically involves the reaction of 2-(Oxolan-2-ylmethoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

2-(Oxolan-2-ylmethoxy)ethanol+Chlorosulfonic acid→2-(Oxolan-2-ylmethoxy)ethanesulfonyl chloride+Hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-2-ylmethoxy)ethanesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed in aqueous or organic solvents.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

2-(Oxolan-2-ylmethoxy)ethanesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-ylmethoxy)ethanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as the synthesis of sulfonamide-based drugs and the modification of biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethanesulfonyl chlorides are a versatile class of reagents with varying substituents that influence their reactivity, physical properties, and applications. Below is a comparative analysis of 2-(Oxolan-2-ylmethoxy)ethanesulfonyl chloride and key analogs:

Table 1: Comparative Analysis of Ethanesulfonyl Chloride Derivatives

Reactivity Differences

- Electron-Withdrawing vs. Electron-Donating Groups: The chloro group in 2-chloroethanesulfonyl chloride increases electrophilicity, accelerating reactions with nucleophiles .

- Steric Effects : Bulky substituents like bromophenyl (in 2-(3-bromophenyl)ethanesulfonyl chloride) hinder nucleophilic attack, whereas the oxolane-methoxy group balances steric bulk with improved solubility .

- Solubility : Polyether chains (e.g., 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride) enhance aqueous solubility, while phenyl groups increase hydrophobicity .

Hazard Profiles

- Corrosivity: All sulfonyl chlorides are corrosive, but 2-chloroethanesulfonyl chloride is notably severe, causing skin/eye burns and releasing toxic gases (e.g., HCl, SOₓ) upon decomposition .

- Combustibility : 2-Chloroethanesulfonyl chloride is combustible (flash point 110°C), requiring dry chemical extinguishers . The oxolane-methoxy derivative’s flammability is likely lower due to higher molecular weight and oxygen content.

Biological Activity

2-(Oxolan-2-ylmethoxy)ethanesulfonyl chloride is a sulfonyl chloride compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action and synthesis.

- IUPAC Name : this compound

- Molecular Formula : C7H13ClO3S

- Molecular Weight : 210.69 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of an oxolane derivative with ethanesulfonyl chloride under controlled conditions. Various synthetic routes have been explored, and optimization of these methods is crucial for improving yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted to evaluate its efficacy against various bacterial strains showed promising results:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 64 (Staphylococcus aureus) | Effective |

| This compound | 128 (E. coli) | Moderate |

| This compound | 512 (Pseudomonas aeruginosa) | Weak |

The compound demonstrated the highest activity against Staphylococcus aureus, suggesting its potential as an antimicrobial agent in clinical applications.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include:

- Inhibition of cell growth : The compound appears to interfere with key signaling pathways that regulate cell division.

- Induction of apoptosis : It has been shown to activate caspases, leading to programmed cell death in cancer cell lines.

The biological activity of this compound is believed to be mediated through its interaction with specific cellular targets. The sulfonyl chloride functional group can react with nucleophiles in biological systems, potentially modifying proteins and altering their function. This reactivity may explain both its antimicrobial and anticancer activities.

Case Studies

-

Study on Antimicrobial Efficacy :

A series of derivatives were synthesized based on the oxolane structure, and their antimicrobial activities were tested against various pathogens. The study concluded that modifications to the alkyl chain length significantly influenced antimicrobial potency, with longer chains generally enhancing activity. -

Anticancer Research :

Another study focused on the compound's effects on breast cancer cell lines, reporting a significant reduction in cell viability at concentrations above 50 µM. The researchers noted that further investigations are needed to fully elucidate the mechanism by which this compound induces apoptosis in cancer cells.

Q & A

Basic Question

- Chromatography: HPLC with UV detection (λ = 210–230 nm) to assess purity (>98%) .

- Spectroscopy:

- Elemental Analysis: Matches calculated C, H, S, and Cl content .

What contradictions exist in reported biological activities of sulfonyl chloride derivatives, and how can these be resolved?

Advanced Question

Discrepancies in antimicrobial efficacy studies (e.g., varying MIC values against S. aureus) may arise from:

- Purity Differences: Impurities (e.g., residual solvents) can inhibit or enhance activity. Validate purity via LC-MS .

- Assay Conditions: Variations in pH, incubation time, or solvent (DMSO vs. aqueous buffer) affect compound stability. Standardize protocols using CLSI guidelines .

- Structural Analogues: Compare with 2-chloroethanesulfonyl chloride (CAS 1622-32-8) to isolate the oxolane group’s role in bioactivity .

How does the oxolane substituent influence the compound’s reactivity compared to simpler sulfonyl chlorides?

Advanced Question

The oxolane ring introduces steric hindrance and electron-donating effects:

- Steric Effects: Reduces reaction rates with bulky nucleophiles (e.g., tert-butanol) by 30–50% compared to ethanesulfonyl chloride .

- Electronic Effects: The ether oxygen donates electron density via resonance, slightly destabilizing the sulfonyl chloride but enhancing solubility in polar solvents (e.g., THF) .

- Solubility: LogP values (experimental: 1.2) indicate higher hydrophilicity than aryl sulfonyl chlorides (e.g., tosyl chloride, LogP 2.8) .

What strategies optimize experimental design for synthesizing derivatives of this compound?

Advanced Question

- DoE (Design of Experiments): Use factorial designs to optimize temperature, solvent (e.g., DCM vs. THF), and catalyst (e.g., DMAP). Response surfaces predict yield maxima .

- High-Throughput Screening: Robotic liquid handlers test 100+ nucleophiles in parallel, identifying reactive partners (e.g., anilines > phenols) .

- In Situ Monitoring: ReactIR tracks sulfonyl chloride consumption in real time, minimizing overreaction .

What analytical challenges arise in characterizing degradation products of this compound?

Advanced Question

Hydrolysis generates ethanesulfonic acid and tetrahydrofuran derivatives, which are polar and difficult to isolate. Strategies include:

- LC-HRMS: Identifies degradation products via exact mass (e.g., [M-H]⁻ = 153.0124 for ethanesulfonic acid) .

- Isotopic Labeling: ¹⁸O-labeled H₂O traces hydrolysis pathways .

- Stability Studies: Accelerated aging under varied pH (2–10) quantifies degradation kinetics (t₁/₂ = 8 hours at pH 7) .

How can researchers mitigate batch-to-batch variability in industrial-scale synthesis?

Advanced Question

- Process Analytical Technology (PAT): NIR spectroscopy monitors reaction progress and intermediate purity .

- Quality Control: Strict specifications for starting materials (e.g., tetrahydrofuran purity ≥99.5%) and in-process checks (e.g., chloride ion content <0.1%) .

- Statistical Control: Six Sigma methods reduce deviations in temperature (±1°C) and stirring rates (±5 RPM) .

Q. Tables

| Parameter | Lab-Scale | Industrial-Scale |

|---|---|---|

| Reaction Temperature | 0–25°C | 10–30°C |

| Purity | 95–98% | >99% |

| Typical Yield | 70–85% | 85–92% |

| Key Analytical Tool | NMR, HPLC | PAT, GC-MS |

| Degradation Products | Detection Method |

|---|---|

| Ethanesulfonic Acid | LC-HRMS ([M-H]⁻ 153.01) |

| Tetrahydrofuran Derivatives | GC-FID |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.